Methyl 4-bromo-2-(2-oxobutyl)benzoate
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Overview
Description
Methyl 4-bromo-2-(2-oxobutyl)benzoate is an organic compound with the molecular formula C12H13BrO3 It is a derivative of benzoic acid, featuring a bromine atom and an oxobutyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-(2-oxobutyl)benzoate typically involves multiple steps:
Esterification: The initial step involves the esterification of 4-bromo-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid.
Halogenation: The intermediate compound undergoes halogenation using reagents like bromosuccinimide to introduce the bromine atom.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions is common in industrial settings due to their efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-(2-oxobutyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The oxobutyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Substitution: Formation of various substituted benzoates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 4-bromo-2-(2-oxobutyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-(2-oxobutyl)benzoate involves its interaction with specific molecular targets. The bromine atom and oxobutyl group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution, where the bromine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles . Additionally, the oxobutyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the oxobutyl group.
Methyl 4-iodobenzoate: Similar structure with an iodine atom instead of bromine.
Methyl 4-chlorobenzoate: Similar structure with a chlorine atom instead of bromine.
Uniqueness
Methyl 4-bromo-2-(2-oxobutyl)benzoate is unique due to the presence of both a bromine atom and an oxobutyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
827324-20-9 |
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Molecular Formula |
C12H13BrO3 |
Molecular Weight |
285.13 g/mol |
IUPAC Name |
methyl 4-bromo-2-(2-oxobutyl)benzoate |
InChI |
InChI=1S/C12H13BrO3/c1-3-10(14)7-8-6-9(13)4-5-11(8)12(15)16-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
DIJKWZGCARBQLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1=C(C=CC(=C1)Br)C(=O)OC |
Origin of Product |
United States |
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